molecular formula C6H10O B147320 cis-3-Hexenal CAS No. 6789-80-6

cis-3-Hexenal

货号: B147320
CAS 编号: 6789-80-6
分子量: 98.14 g/mol
InChI 键: GXANMBISFKBPEX-ARJAWSKDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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准备方法

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes, including the expression of specific enzymes in microbial hosts. These processes are optimized to enhance the yield and stability of the product, making it suitable for commercial applications .

作用机制

The mechanism of action of cis-3-hexenal involves its role in the plant lipoxygenase pathway. The compound is generated from linolenic acid through the action of lipoxygenase, which converts linolenic acid to a hydroperoxide. This hydroperoxide is then cleaved by hydroperoxide lyase to form this compound . The compound acts as a signaling molecule, inducing defense responses in plants and attracting predatory insects .

属性

IUPAC Name

(Z)-hex-3-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXANMBISFKBPEX-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884335
Record name 3-Hexenal, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a powerful grassy, apple-like odor; [Bedoukian Research MSDS], colourless liquid
Record name cis-3-Hexenal
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Record name cis-3-Hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/62/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

20.00 °C. @ 0.20 mm Hg
Record name (Z)-3-Hexenal
Source Human Metabolome Database (HMDB)
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Solubility

slightly
Record name (Z)-3-Hexenal
Source Human Metabolome Database (HMDB)
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Density

0.967-0.973
Record name cis-3-Hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/62/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6789-80-6, 4440-65-7
Record name (Z)-3-Hexenal
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Record name 3-Hexenal, (3Z)-
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Record name 3-Hexenal, (3Z)-
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Record name 3-Hexenal, (3Z)-
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Record name Hex-3-enal
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Record name (Z)-hex-3-enal
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Record name 3-HEXENAL, (3Z)-
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Record name (Z)-3-Hexenal
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URL http://www.hmdb.ca/metabolites/HMDB0031498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is cis-3-hexenal synthesized in plants?

A: this compound is generated through the lipoxygenase (LOX) pathway. This pathway involves the sequential action of LOX and hydroperoxide lyase (HPL) enzymes on linolenic acid, a fatty acid commonly found in plant cell membranes. []

Q2: Which plant species are known to produce significant amounts of this compound?

A: this compound is widely distributed in the plant kingdom. Studies have reported its presence in various species, including tomatoes [, , , , , , ], strawberries [, ], alfalfa [], cucumbers [, ], tea leaves [, ], soybean [, ], olives [], and various grass crops like cocksfoot grass [] and rice. []

Q3: What triggers the production of this compound in plants?

A: The production of this compound is often triggered by mechanical damage or wounding to plant tissues, as well as by pathogen attack. [, , , , , , , ] This suggests its role in plant defense mechanisms.

Q4: How does this compound contribute to plant defense?

A: this compound exhibits antifungal and antibacterial properties, inhibiting the growth of various plant pathogens. [, , ] It acts as a volatile signal, alerting neighboring plants to potential threats. []

Q5: Does this compound directly interact with plant proteins?

A: While research primarily focuses on its antifungal activity, studies on Botrytis cinerea suggest that this compound interacts with fungal proteins, potentially affecting growth and development. [] Further research is needed to determine if similar interactions occur in plants.

Q6: How does this compound affect insects?

A: this compound can act as both an attractant and a repellent for different insect species. For instance, it attracts male fall webworm moths (Hyphantria cunea) to damaged mulberry leaves (Morus alba) but repels other insects. [] This suggests its complex role in plant-insect interactions.

Q7: What happens to this compound after its production in plant tissues?

A: this compound can undergo further enzymatic conversions within the plant. For example, in ripe olive fruit tissues, it can be converted to trans-2-hexenal and subsequently to their corresponding alcohols and acetate esters. []

Q8: How does this compound influence the flavor profile of food products?

A: this compound contributes to the characteristic "green" or "grassy" notes in various fruits and vegetables. [, , ] It plays a significant role in the flavor of fresh tomatoes, and its levels can be affected by factors like ripening stage and processing methods. [, , , , , ]

Q9: Does internal bruising in fruits affect this compound production?

A: Yes, internal bruising in tomatoes has been shown to significantly alter the volatile profile, including this compound levels, in different fruit tissues. [] This highlights the importance of careful handling and storage to maintain optimal flavor quality.

Q10: Can this compound be used as a flavoring agent in food products?

A: While this compound contributes to the desirable "green" notes in fresh produce, its use as a direct flavoring agent is limited due to its volatility and potential for degradation. [] Research is ongoing to develop methods for stabilizing and delivering this compound in food systems.

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